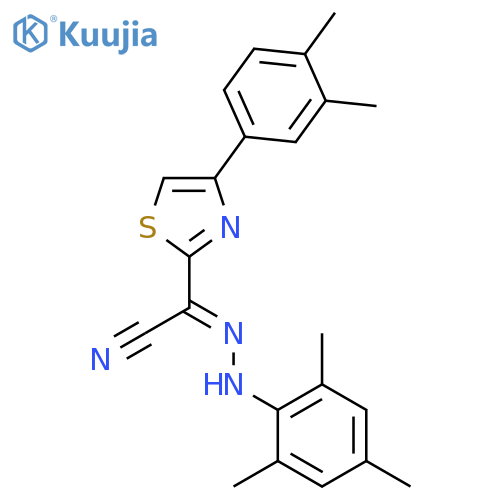

Cas no 477288-00-9 ((E)-4-(3,4-dimethylphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide)

(E)-4-(3,4-dimethylphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide 化学的及び物理的性質

名前と識別子

-

- (E)-4-(3,4-dimethylphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

- (E)-4-(3,4-dimethylphenyl)-N-mesitylthiazole-2-carbohydrazonoyl cyanide

- 2-Thiazoleacetonitrile, 4-(3,4-dimethylphenyl)-α-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-

-

- インチ: 1S/C22H22N4S/c1-13-8-16(4)21(17(5)9-13)26-25-19(11-23)22-24-20(12-27-22)18-7-6-14(2)15(3)10-18/h6-10,12,26H,1-5H3/b25-19+

- InChIKey: ZNGIURVXRPUAAD-NCELDCMTSA-N

- ほほえんだ: S1C=C(C2=CC=C(C)C(C)=C2)N=C1/C(=N/NC1=C(C)C=C(C)C=C1C)/C#N

じっけんとくせい

- 密度みつど: 1.16±0.1 g/cm3(Predicted)

- ふってん: 530.3±60.0 °C(Predicted)

- 酸性度係数(pKa): 6.95±0.10(Predicted)

(E)-4-(3,4-dimethylphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0760-3375-2mg |

(E)-4-(3,4-dimethylphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477288-00-9 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0760-3375-5mg |

(E)-4-(3,4-dimethylphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477288-00-9 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0760-3375-15mg |

(E)-4-(3,4-dimethylphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477288-00-9 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0760-3375-30mg |

(E)-4-(3,4-dimethylphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477288-00-9 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| A2B Chem LLC | BA73558-1mg |

(E)-4-(3,4-dimethylphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477288-00-9 | 1mg |

$245.00 | 2024-04-20 | ||

| A2B Chem LLC | BA73558-100mg |

(E)-4-(3,4-dimethylphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477288-00-9 | 100mg |

$697.00 | 2024-04-20 | ||

| Life Chemicals | F0760-3375-5μmol |

(E)-4-(3,4-dimethylphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477288-00-9 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0760-3375-1mg |

(E)-4-(3,4-dimethylphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477288-00-9 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0760-3375-10mg |

(E)-4-(3,4-dimethylphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477288-00-9 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0760-3375-50mg |

(E)-4-(3,4-dimethylphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477288-00-9 | 90%+ | 50mg |

$160.0 | 2023-05-17 |

(E)-4-(3,4-dimethylphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide 関連文献

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

(E)-4-(3,4-dimethylphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanideに関する追加情報

Compound Introduction: (E)-4-(3,4-dimethylphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide and CAS No. 477288-00-9

Compound with the CAS number 477288-00-9 and the product name (E)-4-(3,4-dimethylphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural complexity. The molecular structure incorporates several key functional groups, including a thiazole core, which is known for its versatility in medicinal chemistry, and a cyano group that can contribute to the compound's reactivity and interaction with biological targets.

The thiazole ring is a sulfur-containing heterocycle that has been extensively studied for its role in various pharmacological applications. Its incorporation into the molecular framework of this compound suggests potential interactions with biological systems, particularly given the presence of aromatic rings that can engage in π-stacking interactions and other non-covalent bonds. The (E)-configuration of the molecule indicates a specific spatial arrangement of substituents, which can influence its pharmacokinetic properties and binding affinity to biological targets.

The presence of 3,4-dimethylphenyl and 2,4,6-trimethylphenyl groups provides additional complexity to the compound's structure. These aromatic rings are electron-rich due to the methyl substituents, which can enhance the compound's solubility and bioavailability. Furthermore, the methyl groups can serve as handles for further derivatization or modification, allowing chemists to fine-tune the properties of the molecule for specific applications.

In recent years, there has been growing interest in thiazole derivatives as potential therapeutic agents. Studies have shown that these compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The cyano group in this compound's structure is particularly noteworthy, as it can participate in hydrogen bonding interactions and influence the compound's electronic properties. This feature makes it an attractive scaffold for designing molecules with enhanced binding affinity to biological targets.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions and reagent selection. The formation of the thiazole core typically involves condensation reactions between thiourea or its derivatives with α-haloketones or α-bromoaldehydes. The subsequent introduction of the cyano group can be achieved through nucleophilic substitution reactions or oxidation processes. The use of protective groups may also be necessary to prevent unwanted side reactions during synthesis.

The pharmacological evaluation of this compound has revealed several promising characteristics. In vitro studies have demonstrated that it can inhibit the activity of certain enzymes and receptors involved in disease pathways. For instance, it has shown potential as an inhibitor of kinases, which are key targets in cancer therapy. Additionally, preliminary animal studies suggest that it may exhibit neuroprotective effects by modulating neurotransmitter systems.

The structural features of this compound make it a valuable tool for drug discovery efforts. The combination of a thiazole core with aromatic rings provides a rich scaffold for further chemical modifications. By varying substituents on these rings or introducing additional functional groups, chemists can explore new chemical space and identify novel therapeutic agents.

The cyano group is particularly interesting from a pharmacological perspective because it can serve multiple roles in biological systems. It can act as a hydrogen bond acceptor or donor depending on its local environment within the molecule. This versatility allows it to interact with different biological targets in ways that other functional groups might not be able to.

The synthesis and characterization of this compound have also provided insights into its spectroscopic properties. Nuclear magnetic resonance (NMR) spectroscopy has been particularly useful for confirming the structure and identifying different chemical environments within the molecule. Mass spectrometry has also been employed to determine the molecular weight and fragmentation patterns.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it suitable for use as an intermediate in organic synthesis or as a building block for more complex molecules. Additionally, its biological activity suggests possible uses in agrochemicals or other biologically active materials.

In conclusion, compound CAS No. 477288-00-9 with the product name (E)-4-(3,4-dimethylphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide represents an important advancement in medicinal chemistry. Its complex structure and promising biological activities make it a valuable candidate for further research and development in drug discovery efforts.

477288-00-9 ((E)-4-(3,4-dimethylphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide) 関連製品

- 1355201-77-2(2-Bromo-5-(chloromethyl)-3-methylpyridine)

- 1008435-52-6([(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate)

- 2228664-18-2(2-chloro-1-{3-(difluoromethyl)sulfanylphenyl}ethan-1-one)

- 2172434-76-1(1-(benzenesulfonyl)-5-chloro-3-iodo-1H-indole)

- 2227762-09-4(rac-(1R,2S)-2-(4,4-dimethylpent-2-yn-1-yl)cyclopentan-1-ol)

- 2098079-38-8(2,2'-(3-(thiophen-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile)

- 129704-51-4(Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride)

- 2137995-98-1(4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(1-methylethyl)-4-(2,2,2-trifluoroethyl)-)

- 49776-82-1(6-Heptenyl Isothiocyanate)

- 2227676-10-8((2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol)